

Spectroscopic and Analytical Characterization of 5-(Aminomethyl)indolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5-(Aminomethyl)indolin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and analytical data for the compound **5-(Aminomethyl)indolin-2-one**. While experimental spectroscopic data for this specific molecule is not readily available in published literature, this document presents predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS) values to support researchers in its identification and characterization. Furthermore, standardized experimental protocols for acquiring such data are detailed, and a conceptual workflow for the characterization of a novel synthesized compound is provided.

Compound Identity

IUPAC Name	5-(aminomethyl)-1,3-dihydroindol-2-one
Molecular Formula	C ₉ H ₁₀ N ₂ O
Molecular Weight	162.19 g/mol
CAS Number	220904-92-7

Spectroscopic Data (Predicted and Calculated)

As experimental data is not available, the following tables present predicted ¹H and ¹³C NMR chemical shifts and calculated mass spectrometry data for **5-(Aminomethyl)indolin-2-one**.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **5-(Aminomethyl)indolin-2-one** in DMSO- d_6 is summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H1 (NH)	~10.4	Singlet	1H
H4	~7.2	Doublet	1H
H6	~7.0	Doublet of doublets	1H
H7	~6.8	Doublet	1H
-CH ₂ - (aminomethyl)	~3.8	Singlet	2H
-CH ₂ - (indolinone)	~3.4	Singlet	2H
-NH ₂	~2.5 (broad)	Singlet	2H

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum of **5-(Aminomethyl)indolin-2-one** in DMSO- d_6 is summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

Carbon	Predicted Chemical Shift (ppm)
C2 (C=O)	~176
C7a	~142
C5	~135
C3a	~130
C6	~128
C4	~125
C7	~109
-CH ₂ - (aminomethyl)	~45
C3 (-CH ₂ -)	~36

Mass Spectrometry Data

The table below details the calculated mass-to-charge ratios (m/z) for the protonated molecule and common adducts of **5-(Aminomethyl)indolin-2-one**.

Ion Species	Calculated m/z
[M+H] ⁺	163.0866
[M+Na] ⁺	185.0685
[M+K] ⁺	201.0425

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and MS data for a compound such as **5-(Aminomethyl)indolin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **5-(Aminomethyl)indolin-2-one**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal standard.

¹³C NMR Spectroscopy Protocol:

- Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal standard.

Mass Spectrometry (MS)

Sample Preparation:

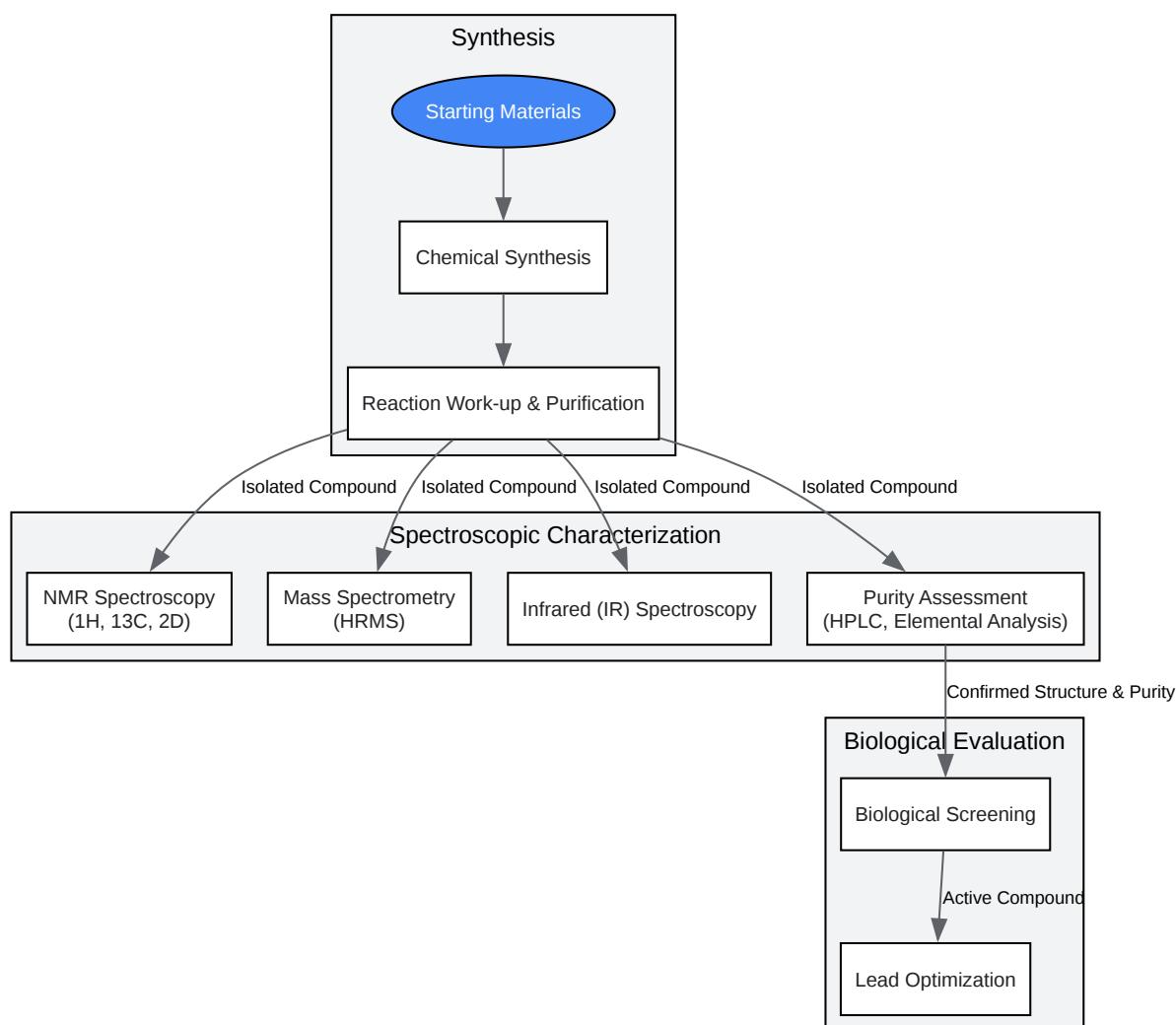
- Prepare a stock solution of **5-(Aminomethyl)indolin-2-one** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

High-Resolution Mass Spectrometry (HRMS) Protocol using Electrospray Ionization (ESI):

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (N₂): 1-2 Bar.
- Drying Gas (N₂): 4-8 L/min at 180-200 °C.
- Mass Range: m/z 50-500.
- Data Analysis: The resulting spectrum should be analyzed for the presence of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions to confirm the molecular weight of the compound.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like **5-(Aminomethyl)indolin-2-one**.



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